molecular formula C₇¹³C₅H₁₁NO₆ B1141019 Nitecapone-13C5 CAS No. 1216671-39-4

Nitecapone-13C5

Cat. No.: B1141019
CAS No.: 1216671-39-4
M. Wt: 270.18
Attention: For research use only. Not for human or veterinary use.
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Description

Nitecapone-13C5 is a labeled version of Nitecapone, a selective inhibitor of the enzyme catechol O-methyl transferase. This compound is primarily used in research settings, particularly in studies related to Parkinson’s disease and other neurological disorders. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nitecapone-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of Nitecapone. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Nitecapone-13C5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Nitecapone-13C5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving enzyme kinetics and metabolic pathways.

    Biology: Helps in understanding the role of catechol O-methyl transferase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs and in the study of drug metabolism.

Mechanism of Action

Nitecapone-13C5 exerts its effects by inhibiting the enzyme catechol O-methyl transferase. This enzyme is involved in the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nitecapone-13C5 is unique due to its labeling with carbon-13 isotopes, which allows for more precise tracking and analysis in research studies. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic analysis .

Properties

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRZALMHVUCIN-VJQWXDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13C](=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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